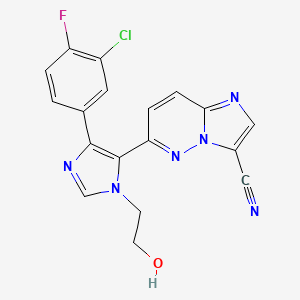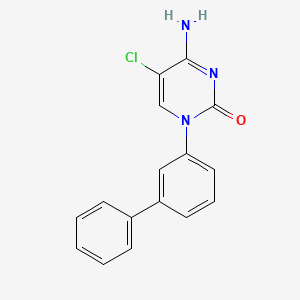
Ácido Bromoacetamido-PEG8
Descripción general
Descripción
Bromoacetamido-PEG8-acid is a PEG derivative containing a bromide group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .
Synthesis Analysis
Bromoacetamido-PEG8-acid can be used in the synthesis of a series of PROTACs . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Molecular Structure Analysis
The molecular formula of Bromoacetamido-PEG8-acid is C21H40BrNO11 . It has a molecular weight of 562.5 g/mol .Chemical Reactions Analysis
The bromide (Br) in Bromoacetamido-PEG8-acid is a very good leaving group for nucleophilic substitution reactions . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Physical And Chemical Properties Analysis
Bromoacetamido-PEG8-acid has a molecular weight of 562.5 g/mol . It is a PEG derivative containing a bromide group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media .Aplicaciones Científicas De Investigación
Síntesis de PROTAC
El Ácido Bromoacetamido-PEG8 se utiliza en la síntesis de una serie de PROTACs {svg_1} {svg_2}. PROTACs, o Quimeras de Orientación de Proteólisis, son una clase de fármacos que funcionan reclutando una ligasa de ubiquitina E3 para etiquetar una proteína específica para su degradación {svg_3}.
Mejora de la solubilidad de los fármacos
El espaciador PEG hidrofílico en el this compound aumenta la solubilidad en medios acuosos {svg_4}. Esta propiedad se puede utilizar para mejorar la solubilidad de los compuestos farmacológicos, mejorando su biodisponibilidad.
Reacciones de sustitución nucleofílica
El grupo bromuro (Br) en el this compound es un muy buen grupo saliente para reacciones de sustitución nucleofílica {svg_5}. Esto lo hace útil en diversos procesos de síntesis química donde se requieren tales reacciones.
Formación de enlaces amida estables
El ácido carboxílico terminal en el this compound puede reaccionar con grupos amina primarios en presencia de activadores (por ejemplo, EDC o HATU) para formar un enlace amida estable {svg_6}. Esta propiedad se puede aprovechar en la síntesis de péptidos y otras aplicaciones bioquímicas.
Mecanismo De Acción
Target of Action
Bromoacetamido-PEG8-acid is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The mode of action of Bromoacetamido-PEG8-acid involves the formation of a stable amide bond with primary amine groups . This is facilitated by the presence of a bromide group, which acts as a good leaving group for nucleophilic substitution reactions . The compound’s interaction with its targets leads to the selective degradation of the target proteins .
Biochemical Pathways
Bromoacetamido-PEG8-acid operates within the intracellular ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By linking an E3 ubiquitin ligase to a target protein, PROTACs (which Bromoacetamido-PEG8-acid helps synthesize) can selectively degrade target proteins .
Pharmacokinetics
The pharmacokinetics of Bromoacetamido-PEG8-acid are influenced by its PEG-based structure. The hydrophilic PEG spacer increases solubility in aqueous media , which can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The result of Bromoacetamido-PEG8-acid’s action is the selective degradation of target proteins . This can have various molecular and cellular effects depending on the specific target protein being degraded. For example, if the target protein is a key player in a disease pathway, its degradation could potentially halt or slow the progression of the disease.
Action Environment
The action of Bromoacetamido-PEG8-acid can be influenced by various environmental factors. For instance, the pH of the environment can impact the efficiency of nucleophilic substitution reactions . Additionally, the temperature and relative humidity can affect the stability and efficacy of the compound . .
Análisis Bioquímico
Biochemical Properties
Bromoacetamido-PEG8-acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The bromide group in Bromoacetamido-PEG8-acid is a good leaving group for nucleophilic substitution reactions . This property allows it to participate in a variety of biochemical reactions, particularly those involving nucleophilic substitution .
Molecular Mechanism
The molecular mechanism of action of Bromoacetamido-PEG8-acid is primarily based on its ability to participate in nucleophilic substitution reactions . The bromide group in Bromoacetamido-PEG8-acid acts as a good leaving group, allowing it to interact with various biomolecules
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40BrNO11/c22-19-20(24)23-2-4-28-6-8-30-10-12-32-14-16-34-18-17-33-15-13-31-11-9-29-7-5-27-3-1-21(25)26/h1-19H2,(H,23,24)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVSMPBQYRYTMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CBr)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40BrNO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(S)-8-((2-amino-4-methylpentyl)oxy)-4,6-dimethyl-5-oxo-5,6-dihydrobenzo[c][2,7]naphthyridine-9-carbonitrile](/img/structure/B606299.png)






![N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B606318.png)